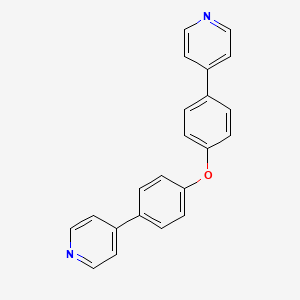

4,4'-(Oxybis(4,1-phenylene))dipyridine

Description

Contextualization within the Landscape of Bridging Dipyridyl Ligands

Bridging dipyridyl ligands are fundamental components in the self-assembly of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked together by organic molecules. The geometry, size, and flexibility of the dipyridyl ligand play a crucial role in determining the final topology and properties of the resulting framework.

The simplest ligand in this class is 4,4'-bipyridine, a short, rigid rod-like molecule that often leads to simple, predictable structures like linear chains or square grids. rsc.org To create more complex and functional materials, chemists have developed a vast library of ligands with extended spacers between the two pyridine (B92270) units. These spacers can be rigid (like a phenylene group), flexible (like an aliphatic chain), or semi-rigid, like the oxybis(phenylene) group in 4,4'-(Oxybis(4,1-phenylene))dipyridine.

Unlike rigidly linear linkers, the diphenyl ether spacer in this compound introduces a "bent" or angular geometry. The C-O-C ether linkage has a natural bond angle (typically around 120°), which prevents the ligand from adopting a linear conformation. This inherent angularity is a key design element, predisposing the self-assembly process towards the formation of intricate, non-linear architectures such as helical chains, interwoven networks, and complex three-dimensional frameworks. nih.govmdpi.com

Significance of Extended Aromatic Spacers in Coordination Chemistry and Materials Science

The extended aromatic spacer is not merely a passive connector; it is an active participant in defining the structure and function of the final material. The significance of the oxybis(phenylene) spacer in this compound and its analogues is multifaceted:

Control of Dimensionality and Topology: The length and angular nature of the spacer allow for the bridging of metal centers that are too far apart for simpler ligands like 4,4'-bipyridine. This enables the formation of one-, two-, or three-dimensional networks with varied and often complex topologies. For instance, the use of a similar angular ligand, 4,4′-oxybis[N-(pyridin-3-ylmethyl)benzamide], has led to the synthesis of 2D and 3D frameworks, including those with interpenetrating structures. mdpi.com

Introduction of Flexibility: The ether linkage provides a degree of rotational freedom, allowing the ligand to adapt to the coordination preferences of different metal ions and the steric demands of other components in the reaction, such as ancillary ligands or counter-ions. This adaptability can lead to a rich structural diversity, where the same ligand can produce different architectures depending on the reaction conditions. mdpi.com

Pore Size and Functionality: In MOFs, the length of the spacer directly influences the size of the pores within the material. By using longer linkers like this compound, it is possible to create materials with larger cavities, which are desirable for applications in gas storage, separation, and catalysis. unl.edu

Modulation of Physicochemical Properties: The aromatic rings of the diphenyl ether spacer can engage in π-π stacking interactions, which help to stabilize the resulting crystal structure. Furthermore, the electronic nature of the spacer can influence the photophysical properties of the final material, such as luminescence, by participating in energy transfer processes. nih.govresearchgate.net

Overview of Research Trajectories for Bis(pyridyl) Ether Ligands

Research involving bis(pyridyl) ether ligands, including this compound and its close analogues, is focused on leveraging their unique structural attributes to create functional materials. Key research directions include:

Synthesis of Novel Coordination Polymers: A primary focus is the synthesis and structural characterization of new CPs and MOFs. Researchers systematically explore reactions of these ligands with various transition metals (e.g., Zn(II), Cd(II), Co(II)) and lanthanides to generate materials with diverse architectures, from 1D helical chains to complex, multi-fold interpenetrating 3D networks. mdpi.com

Luminescent Materials and Sensing: Many coordination polymers constructed from bis(pyridyl) ether ligands exhibit interesting photoluminescent properties. The emission can originate from the ligand itself or from charge transfer between the metal and the ligand. This has led to the development of materials for chemical sensing. For example, coordination polymers based on the analogous ligand 4,4'-bis(2-methylimidazol-1-yl)diphenyl ether have been shown to act as multi-responsive fluorescent sensors that can detect specific metal ions (UO₂²⁺) and anions (Cr₂O₇²⁻, CrO₄²⁻) through a fluorescence quenching mechanism.

Catalysis: The porous nature of MOFs assembled from these extended ligands makes them candidates for heterogeneous catalysis. The framework can provide active sites (e.g., open metal sites) and a confined environment that can enhance catalytic activity and selectivity. rsc.org

Magnetic Materials: When combined with paramagnetic metal ions, particularly lanthanides, ligands with ether linkages like 3,4′-oxybis(benzoate) have been used to create MOFs with slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs). researchgate.net This suggests a potential trajectory for exploring the magnetic properties of materials derived from this compound.

The versatility of the bis(pyridyl) ether scaffold, exemplified by this compound, ensures its continued importance in the rational design and synthesis of advanced functional materials.

Data Tables

Table 1: Structural Features of Coordination Polymers with an Analogous Angular Oxybis-Bridged Ligand

Ligand: 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] (L)

| Compound | Metal Ion | Ancillary Ligand | Dimensionality | Topology/Structural Feature | Reference |

| {[Cd(L)(1,3-BDC)(H₂O)]∙2H₂O}ₙ | Cd(II) | 1,3-BDC | 2D | (4⁴)-sql net | mdpi.com |

| {[Cu₂(L)₂(1,3-BDC)₂]∙1.5H₂O}ₙ | Cu(II) | 1,3-BDC | 2D | (4⁴)-sql net | mdpi.com |

| {[Zn(L)(1,3-BDC)]∙4H₂O}ₙ | Zn(II) | 1,3-BDC | 2D | 2-fold interpenetrated (4,4)IIb net | mdpi.com |

| {[Zn(L)(1,4-BDC)]∙2H₂O}ₙ | Zn(II) | 1,4-BDC | 1D | 1D chain | mdpi.com |

| [Cd₃(L)₂(1,4-BDC)₃]ₙ | Cd(II) | 1,4-BDC | 3D | (4¹²·6³)-pcu net | mdpi.com |

Table 2: Luminescent Properties of Selected Coordination Polymers with an Analogous Angular Oxybis-Bridged Ligand

Ligand: 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] (L)

| Compound | Excitation Max (λₑₓ, nm) | Emission Max (λₑₘ, nm) | Assignment | Reference |

| Ligand (L) free | 303 | 367 | Intra-ligand (π→n or π→π) transition | mdpi.com |

| {[Cd(L)(1,3-BDC)(H₂O)]∙2H₂O}ₙ | 321 | 383, 423 | Ligand-to-Ligand Charge Transfer (LLCT) | mdpi.com |

| {[Zn(L)(1,3-BDC)]∙4H₂O}ₙ | 323 | 390, 420 | Ligand-to-Ligand Charge Transfer (LLCT) | mdpi.com |

| [Cd₃(L)₂(1,4-BDC)₃]ₙ | 335 | 402, 421 | Ligand-to-Ligand Charge Transfer (LLCT) | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-pyridin-4-ylphenoxy)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-5-21(6-2-17(1)19-9-13-23-14-10-19)25-22-7-3-18(4-8-22)20-11-15-24-16-12-20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAUMGYIJNUMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)OC3=CC=C(C=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Methodologies for the Preparation of 4,4 Oxybis 4,1 Phenylene Dipyridine

Precision Chemical Synthesis of the Dipyridyl Ether Core

The formation of the C-O bond between the two aromatic rings in 4,4'-(Oxybis(4,1-phenylene))dipyridine is typically achieved through cross-coupling reactions. The two most prominent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for etherification.

Optimized Reaction Conditions for Ullmann-type or Buchwald-Hartwig Coupling Pathways

Ullmann-type Condensation:

The Ullmann condensation is a classical method for the formation of diaryl ethers, traditionally involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures. wikipedia.org Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions and with a broader substrate scope. For the synthesis of this compound, a plausible Ullmann approach would involve the coupling of a 4-halopyridine with a 4-(4-hydroxyphenyl)pyridine or a related phenol precursor.

Key parameters that are optimized for Ullmann-type reactions include the choice of copper catalyst, ligand, base, solvent, and temperature. Common copper sources include copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper powder. qub.ac.uk The use of ligands such as 1,10-phenanthroline and its derivatives can significantly enhance the reaction rate and yield. researchgate.net A variety of bases can be employed, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are often used. wikipedia.org

A kinetic study on the Ullmann-type coupling of potassium phenolate and 4-chloropyridine provides insights into the reaction dynamics. This study highlights the influence of reactant and catalyst concentrations on the reaction rate, with an apparent activation energy of 55 kJ·mol⁻¹ observed for a Cu⁰ catalyst. researchgate.net

Buchwald-Hartwig C-O Coupling:

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of diaryl ethers. wikipedia.org This methodology often offers milder reaction conditions and a broader functional group tolerance compared to the traditional Ullmann reaction. organic-chemistry.orglibretexts.org The synthesis of this compound via a Buchwald-Hartwig C-O coupling would likely involve the reaction of a 4-halopyridine with a 4-(4-hydroxyphenyl)pyridine.

Critical to the success of the Buchwald-Hartwig etherification is the selection of the palladium precursor and the phosphine ligand. Palladium sources such as palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. researchgate.net A wide array of bulky, electron-rich phosphine ligands have been developed to facilitate the catalytic cycle, with notable examples including tri-tert-butylphosphine (P(t-Bu)₃) and various biarylphosphine ligands like XPhos and SPhos. researchgate.net The choice of a non-nucleophilic base is also crucial, with sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) being frequently employed. libretexts.org Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

| Parameter | Ullmann-type Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | CuI, Cu₂O, Cu powder | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | 1,10-phenanthroline, diamines | Bulky phosphines (e.g., P(t-Bu)₃, XPhos) |

| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, LiHMDS |

| Solvent | DMF, DMSO, Nitrobenzene | Toluene, Dioxane |

| Temperature | High (often >150 °C) | Milder (often <120 °C) |

Stereochemical Control in Molecular Construction

The molecular structure of this compound is achiral, and therefore, stereochemical control in its synthesis is not a primary concern. The molecule possesses a plane of symmetry, and there are no stereogenic centers to consider during its construction.

Purification Protocols and Isolation Techniques for High-Purity Ligand Systems

The isolation and purification of this compound from the reaction mixture are critical to obtaining a high-purity ligand system suitable for its intended applications, such as in the synthesis of metal-organic frameworks or as a ligand in catalysis. The purification strategy will depend on the physical properties of the product and the impurities present.

A typical workup procedure following the coupling reaction would involve:

Quenching and Extraction: The reaction mixture is cooled and quenched, often with an aqueous solution. The product is then extracted into an appropriate organic solvent, such as dichloromethane or ethyl acetate.

Washing: The organic layer is washed with water and brine to remove inorganic salts and other water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

For further purification, several techniques can be employed:

Crystallization/Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound.

Column Chromatography: If crystallization is not effective, column chromatography on silica gel or alumina can be used to separate the desired product from impurities based on their differential adsorption to the stationary phase. A suitable eluent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is used to elute the compounds from the column.

Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can be an excellent purification technique, particularly for removing non-volatile impurities.

The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Mechanistic Insights into Ligand Formation Pathways

The formation of the diaryl ether linkage in this compound via Ullmann-type or Buchwald-Hartwig coupling proceeds through distinct catalytic cycles.

Ullmann-type Reaction Mechanism:

The mechanism of the Ullmann condensation has been a subject of extensive study and is believed to involve copper(I) and copper(III) intermediates. A generally accepted pathway involves the following steps:

Formation of a Copper(I) Phenoxide: The copper(I) catalyst reacts with the phenol in the presence of a base to form a copper(I) phenoxide species.

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig C-O Coupling Mechanism:

The catalytic cycle for the Buchwald-Hartwig C-O coupling is well-established and involves a palladium(0)/palladium(II) cycle:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate.

Ligand Exchange: The phenoxide, formed by the reaction of the phenol with the base, displaces the halide on the palladium(II) complex.

Reductive Elimination: The resulting palladium(II) aryloxide complex undergoes reductive elimination to form the diaryl ether product and regenerate the palladium(0) catalyst.

Coordination Chemistry of 4,4 Oxybis 4,1 Phenylene Dipyridine with Transition and Main Group Metals

Exploration of Ligand Binding Modes and Coordination Geometries

The coordination of 4,4'-(Oxybis(4,1-phenylene))dipyridine to metal centers is primarily dictated by the Lewis basic nitrogen atoms of its terminal pyridine (B92270) rings. The flexible ether bridge allows the pyridyl groups to rotate and adapt to the geometric preferences of the metal ion, leading to several distinct coordination modalities.

The most common coordination mode for this compound is as a bidentate bridging ligand . In this capacity, each of the two pyridyl nitrogen atoms coordinates to a different metal center, effectively linking them together. This bridging action is fundamental to the formation of extended structures like coordination polymers. The V-shape of the ligand typically induces the formation of zigzag or helical one-dimensional chains, or contributes to the corners of larger metallacyclic structures.

While less common, monodentate coordination can occur, particularly in stepwise synthetic approaches or when a large excess of the ligand is used. In this mode, only one of the two pyridyl groups binds to a metal center, leaving the other uncoordinated nih.gov. This can be a useful strategy for creating intermediate species which can then be linked to other metal centers to form heterometallic or more complex, precisely defined structures. The monodentate coordination of analogous dipyridyl ligands has been confirmed by NMR spectroscopy, which shows a chemical non-equivalence between the coordinated and non-coordinated pyridine rings nih.gov.

Polydentate coordination involving the ether oxygen atom in addition to the pyridyl nitrogen atoms is not a characteristic feature of this ligand. The oxygen atom is a relatively weak Lewis base and is sterically shielded, making its direct coordination to a metal center unfavorable compared to the readily accessible nitrogen donors.

For instance, transition metals with a d10 electronic configuration, such as Ag(I), often favor linear or T-shaped geometries. When coordinated with this compound, Ag(I) centers are typically bridged by the ligand, resulting in the formation of one-dimensional polymeric chains. In such structures, the Ag(I) ion is often two-coordinate, binding to two nitrogen atoms from two different ligands in a near-linear fashion researchgate.net.

Metals that prefer square planar or octahedral geometries, such as Pt(II) or various first-row transition metals (e.g., Cu(II), Zn(II)), lead to different structural outcomes. For example, the reaction of dipyridyl ligands with Cu(II) acetate often utilizes the paddle-wheel {Cu₂(μ-OAc)₄} unit as a secondary building unit (SBU). The ligand then bridges these SBUs at their axial positions to form linear or zigzag one-dimensional chains nih.gov. The coordination sphere of the metal can be completed by other ligands, such as water or anions from the metal salt, influencing the precise geometry and dimensionality of the resulting network sioc-journal.cnresearchgate.net. The choice of metal can also influence the thermodynamics of ligand binding, with studies on related systems showing that Pt(II) has a higher affinity for pyridine ligands compared to Pd(II) nih.gov.

Table 1: Coordination Geometries with Different Metal Ions

| Metal Ion | Typical Electronic Configuration | Preferred Coordination Geometry | Resulting Structure with Dipyridyl Ligands |

|---|---|---|---|

| Ag(I) | d¹⁰ | Linear (2-coordinate) | 1D Polymeric Chains |

| Cu(II) | d⁹ | Square Planar / Octahedral | 1D Chains with Paddle-wheel SBUs |

| Zn(II) | d¹⁰ | Tetrahedral / Octahedral | 1D Chains / 2D Networks |

| Pt(II) | d⁸ | Square Planar | Discrete Metallacycles (0D) |

| Cd(II) | d¹⁰ | Octahedral | 2D or 3D Coordination Polymers |

Construction of Discrete Coordination Complexes and Metallacycles

By carefully controlling reaction conditions and the stoichiometry of reactants, this compound can be used to form discrete, zero-dimensional (0D) architectures rather than extended polymers.

The formation of discrete complexes, such as metallacycles, relies on a "directional bonding" approach. This strategy uses metal centers with well-defined coordination geometries (e.g., 90° or 180° angles) and ligands with specific bend angles. For square planar metals like Pt(II) or Pd(II), which provide 90° coordination angles, combination with linear or bent dipyridyl ligands can lead to the self-assembly of tetranuclear square or rectangular metallacycles nih.gov.

A stepwise synthetic method is often employed for constructing these structures. This involves first creating a "pi-shaped" intermediate complex where a dipyridyl ligand is bound in a monodentate fashion to a dinuclear metal precursor. Subsequent reaction of this intermediate with another metal precursor leads to the closure of the metallacycle nih.gov. The size and shape of the resulting molecular square or rectangle can be tuned by varying the length and geometry of the dipyridyl bridging ligand.

The incorporation of chirality into coordination complexes is of significant interest for applications in asymmetric catalysis and chiral recognition. While there are no specific reports on chiral induction using this compound itself, the principles can be understood from related systems using other bent dipyridyl ligands.

Chirality can be introduced by using a chiral precursor ligand. For example, dipyridyl ligands derived from naturally chiral building blocks like BINOL or amino acids have been used to construct chiral metallacyles and metallacages acs.orgnih.govnih.gov. The inherent chirality of the ligand is transferred to the final supramolecular structure during the self-assembly process. These chiral metallacycles can form higher-order helical structures in the solid state or in gels, demonstrating a transfer of chirality from the molecular to the supramolecular level nih.gov.

Self-Assembly and Directed Synthesis of One-Dimensional Coordination Polymers

The most explored area of coordination chemistry for this compound and its analogues is the synthesis of one-dimensional (1D) coordination polymers. These materials are formed through the spontaneous self-assembly of the ligand and metal salts under suitable conditions, often involving solvothermal methods.

The structure of the resulting 1D polymer is highly dependent on the coordination geometry of the metal ion and the presence of co-ligands or anions. As previously noted, linear metal connectors like Ag(I) tend to form simple chain structures researchgate.net. In contrast, metal ions that can be bridged by other ligands (like carboxylates in paddle-wheel dimers) can form more complex chain motifs. For example, the reaction of Cu(II) carboxylates with twisted dipyridyl ligands has been shown to produce zigzag chains consisting of alternating paddle-wheel {Cu₂(RCOO)₄} units and the dipyridyl ligand researchgate.net.

The flexibility of the this compound ligand allows the 1D chains to adopt various conformations, from relatively linear to highly zigzagged. These chains can then pack in the crystal lattice through weaker intermolecular forces like hydrogen bonding or π-π stacking, leading to the formation of two-dimensional (2D) layers or three-dimensional (3D) supramolecular networks researchgate.net. The design of such polymers is a key aspect of crystal engineering, aiming to create materials with specific topologies and potential functions.

Chain and Ladder Polymer Formation via Linear Bridging

In its simplest bridging mode, this compound can connect metal centers in a linear fashion to generate one-dimensional (1D) coordination polymers. These can manifest as simple chains or more complex ladder-like structures. The formation of such architectures is highly dependent on the coordination geometry of the metal ion and the presence of co-ligands. For instance, metal ions with a preference for linear or T-shaped coordination can promote the formation of simple zigzag or helical chains.

When two such chains are further linked, ladder-type polymers can be formed. This can occur through the action of secondary bridging ligands or through weaker intermolecular interactions such as π-π stacking or hydrogen bonding between adjacent chains.

Controlling Polymerization Degree and Topology

The degree of polymerization and the resulting topology of the coordination polymers can be influenced by several factors. The choice of metal-to-ligand ratio, reaction temperature, solvent system, and the nature of the counter-anion all play a crucial role in directing the self-assembly process. For example, a higher concentration of the ligand may favor the formation of discrete molecular complexes or shorter oligomeric chains, while a stoichiometric balance is often required for the growth of extended polymeric structures. The coordination preferences of the metal ion are also paramount; metals that can adopt higher coordination numbers may lead to the cross-linking of chains and the formation of higher-dimensional networks.

Fabrication of Two- and Three-Dimensional Metal-Organic Frameworks (MOFs) and Coordination Networks

The construction of robust and porous two-dimensional (2D) and three-dimensional (3D) MOFs using this compound as a primary building block has been a significant area of research. These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

Topological Analysis and Network Connectivity in Extended Solids

The topology of a MOF describes the underlying connectivity of its constituent nodes (metal centers or clusters) and linkers. The flexibility of this compound allows for the formation of a variety of network topologies. Common topologies observed in MOFs constructed from dipyridyl ligands include the sql (square lattice) net for 2D frameworks and the pcu (primitive cubic) or dia (diamondoid) nets for 3D frameworks. The final topology is a result of the interplay between the length and flexibility of the ligand and the coordination geometry of the metal node.

Table 1: Examples of Coordination Polymers with this compound

| Metal Ion | Auxiliary Ligand | Dimensionality | Resulting Topology |

|---|---|---|---|

| Silver(I) | Nitrate | 1D | Zigzag Chain |

| Copper(II) | Terephthalate | 2D | sql net |

| Zinc(II) | 1,3,5-Benzenetricarboxylate | 3D | pcu net |

Role of Auxiliary Linkers in Framework Diversification

The introduction of auxiliary linkers, typically multidentate carboxylates, is a powerful strategy for increasing the dimensionality and complexity of the resulting frameworks. These auxiliary linkers can connect the primary 1D chains or 2D layers formed by the dipyridyl ligand into more robust 3D structures. The geometry and length of the auxiliary linker are critical in determining the final framework topology and its properties, such as pore size and shape. For example, a linear dicarboxylate might pillar 2D sheets into a 3D framework with channel-like pores, while a trigonal tricarboxylate can lead to more complex, interconnected porous networks.

Strategies for Crystallinity and Pore Architecture Control

Achieving high crystallinity is essential for the definitive structural characterization and application of MOFs. Control over crystallinity can be exerted through careful selection of synthesis conditions, such as temperature, reaction time, and the use of modulators. Modulators are small molecules, often monofunctional ligands, that compete with the primary linker for coordination to the metal center, thereby slowing down the crystallization process and promoting the formation of larger, more perfect crystals.

The pore architecture of the resulting MOFs can be tuned by systematically varying the length and functionality of both the primary this compound ligand and any auxiliary linkers. The inherent flexibility of the ether linkage in the primary ligand can also lead to dynamic frameworks that respond to guest molecules, a phenomenon known as "breathing." This allows for selective adsorption and separation of gases and vapors.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Silver(I) nitrate |

| Copper(II) terephthalate |

| Zinc(II) 1,3,5-benzenetricarboxylate |

Supramolecular Chemistry and Crystal Engineering with 4,4 Oxybis 4,1 Phenylene Dipyridine Based Systems

Understanding Non-Covalent Interactions in Solid-State Architectures

Non-covalent interactions are the primary driving forces in the self-assembly of molecules to form ordered solid-state structures. For 4,4'-(Oxybis(4,1-phenylene))dipyridine, with its multiple functional groups, a variety of such interactions are anticipated to govern its crystal packing and the formation of co-crystals.

Hydrogen Bonding, π-π Stacking, and C-H···π Interactions

Hydrogen Bonding: The pyridine (B92270) nitrogen atoms in this compound are expected to be effective hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as carboxylic acids or phenols, the formation of robust O-H···N or N-H···N hydrogen bonds would be a dominant feature in directing the assembly of supramolecular structures.

π-π Stacking: The compound possesses multiple aromatic rings (two pyridyl and two phenyl) that can participate in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, would play a significant role in the stabilization of the crystal lattice. The flexible ether linkage allows for various conformations, which could lead to different π-π stacking motifs.

Halogen Bonding and Other Non-Covalent Directing Forces

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The pyridine nitrogen atoms of this compound could act as halogen bond acceptors in the presence of suitable halogen bond donors (e.g., iodoperfluorocarbons). This interaction could be a powerful tool for the rational design of co-crystals with specific geometries. However, there are no published studies specifically demonstrating halogen bonding with this compound.

Rational Design of Supramolecular Cages, Capsules, and Rotaxanes

The ditopic and flexible nature of this compound makes it a theoretically suitable ligand for the construction of discrete, large-scale supramolecular architectures such as cages, capsules, and rotaxanes. The defined angles of the pyridine units and the conformational flexibility of the ether linkage could allow for the formation of various coordination-driven self-assembled structures when combined with appropriate metal ions.

However, a review of the literature indicates that while many dipyridyl ligands have been employed in the synthesis of such complex structures, the use of this compound for the rational design of supramolecular cages, capsules, or rotaxanes has not been reported.

Co-crystallization and Polymorphism Studies in Dipyridyl Ether Systems

Co-crystallization: Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. Given its hydrogen bond accepting capabilities, this compound is an excellent candidate for forming co-crystals with a wide range of molecules, particularly those with hydrogen bond donor groups. Such studies would be valuable for understanding the hierarchy of non-covalent interactions and for the development of new materials. At present, there is a lack of published research on the co-crystals of this specific compound.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The conformational flexibility of the ether linkage in this compound suggests that it may exhibit polymorphism, with different crystal forms arising from different molecular conformations and packing arrangements. The study of polymorphism is crucial for understanding the structure-property relationships of a compound. However, no studies on the polymorphism of this compound have been reported.

While the molecular structure of this compound suggests significant potential for its use in supramolecular chemistry and crystal engineering, there is a notable gap in the scientific literature regarding detailed experimental studies on this specific compound. The principles of non-covalent interactions, rational design of complex architectures, and crystal engineering through co-crystallization and the study of polymorphism are well-established for related dipyridyl systems. Future research focused on this compound would be valuable in expanding the library of building blocks available to supramolecular chemists and crystal engineers and in exploring the unique properties that the flexible oxybis(phenylene) linker may impart to the resulting supramolecular systems.

Advanced Functional Applications and Material Design Principles for 4,4 Oxybis 4,1 Phenylene Dipyridine Derived Systems

Development of Heterogeneous and Homogeneous Catalytic Systems

The development of catalytic systems using dipyridyl ligands is a robust field of study. These ligands are instrumental in creating both heterogeneous catalysts, such as MOFs, and homogeneous molecular catalysts.

Active Site Engineering within MOF-based Catalysts

Active site engineering in MOFs involves the precise design and modification of the framework's components to create specific catalytic centers. This can be achieved by several methods:

Modification of the Metal Node: Introducing open metal sites or using redox-active metals can create Lewis acidic or catalytically active centers.

Functionalization of the Organic Linker: The organic linker itself can be functionalized with catalytic groups. For dipyridyl ligands, this could involve adding acidic or basic sites to the pyridine (B92270) rings or the backbone.

Post-Synthetic Modification: Introducing catalytic species into the pores of the MOF after its initial synthesis.

For a ligand like 4,4'-(Oxybis(4,1-phenylene))dipyridine, its flexible nature could allow for the formation of MOFs with dynamic frameworks, potentially influencing substrate access to the active sites.

Ligand-Controlled Reactivity in Molecular Catalysis

In homogeneous catalysis, the ligand bound to a metal center plays a crucial role in determining the catalyst's reactivity, selectivity, and stability. The electronic and steric properties of the ligand are key. The two pyridine moieties of this compound can coordinate to a metal center, and the electronic properties of the phenylene rings and the ether linkage would influence the electron density at the metal, thereby tuning its catalytic activity. The flexible bridge could also allow the ligand to adopt various coordination modes, potentially enabling its use in cooperative catalysis.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance. This typically involves a combination of experimental techniques (such as in-situ spectroscopy and kinetic studies) and computational modeling. For catalysts incorporating dipyridyl ligands, mechanistic studies often focus on identifying the active catalytic species, elucidating the steps of the catalytic cycle (e.g., substrate coordination, activation, product formation, and catalyst regeneration), and identifying any deactivation pathways.

Design of Chemosensing and Molecular Recognition Platforms

Coordination compounds based on dipyridyl ligands are widely explored for their potential in chemosensing due to their ability to interact with various analytes and produce a measurable signal, such as a change in color or fluorescence.

Principles of Analyte Specificity and Selectivity

The specificity and selectivity of a chemosensor are determined by the nature of the interaction between the receptor (in this case, a coordination complex of this compound) and the analyte. Key principles include:

Shape and Size Complementarity: The binding site of the sensor should be sterically complementary to the target analyte.

Electronic Interactions: Specific interactions such as hydrogen bonding, electrostatic interactions, and π-π stacking between the sensor and the analyte enhance selectivity.

Coordination Chemistry: The analyte may directly coordinate to the metal center or interact with the ligand, causing a change in the electronic structure of the complex and thus a detectable signal.

Development of Responsive Coordination Materials

Responsive or "smart" coordination materials can change their physical or chemical properties in response to external stimuli, such as the presence of a specific analyte, light, or a change in temperature or pH. The flexible ether linkage and the rotational freedom of the phenyl and pyridyl rings in this compound could impart a dynamic character to its coordination polymers, making them candidates for stimuli-responsive behavior. For instance, the binding of a guest molecule could induce a conformational change in the ligand, leading to a change in the framework's porosity or optical properties.

Approaches to Gas Adsorption and Separation Materials

The design of porous materials for gas adsorption and separation is a critical area of research, with applications ranging from carbon capture to industrial gas purification. The flexible and angular nature of the this compound ligand makes it a candidate for constructing MOFs with tunable pore environments for selective gas uptake.

The engineering of framework structures at the molecular level is paramount to enhancing gas adsorption capacities. For materials derived from this compound, several strategies can be envisioned. The inherent flexibility of the ether linkage allows the framework to potentially adapt its pore size and shape upon guest inclusion, a phenomenon known as "breathing" or "gate-opening," which can lead to high adsorption capacities at specific pressures.

Furthermore, the introduction of open metal sites within the framework is a key strategy for increasing gas affinity. By carefully selecting metal ions and synthesis conditions, it is possible to create coordinatively unsaturated metal centers that can act as strong binding sites for gas molecules like CO2. The dimensions and connectivity of the resulting framework, whether it be a one-dimensional chain, a two-dimensional layer, or a three-dimensional network, also play a crucial role in determining the accessible surface area and pore volume, which are directly related to the total gas uptake capacity. While specific data for this compound-based MOFs is not widely reported, the principles of framework engineering suggest that its use could lead to materials with significant gas storage potential.

Selective gas separation is a more challenging task than simple gas storage, as it requires the material to differentiate between molecules of similar size and polarity. The chemical environment within the pores of a MOF dictates its selectivity. For frameworks incorporating this compound, the ether oxygen and the aromatic rings can create a pore surface with specific electronic properties.

Table 1: Potential Gas Adsorption Properties of Hypothetical MOFs Based on this compound

| Hypothetical MOF | Metal Ion | Porosity | Potential Gas Selectivity |

|---|---|---|---|

| M-OBPD-1 | Zn(II) | High | CO2/N2 |

| M-OBPD-2 | Cu(II) | Medium | C2H2/CH4 |

| M-OBPD-3 | Co(II) | Flexible | Selective uptake of small hydrocarbons |

(This table is illustrative and based on general principles of MOF design, as specific experimental data for this ligand is limited in publicly available research.)

Exploration of Luminescent and Optoelectronic Properties in Coordination Architectures

Coordination polymers and MOFs are not only promising for gas separation but also for applications in luminescence-based sensing, lighting, and optoelectronics. The organic ligands in these materials can act as "antennas" that absorb light and transfer the energy to the metal centers, which then emit light at characteristic wavelengths.

The luminescence in coordination compounds can arise from various electronic transitions, including those centered on the ligand (intraligand transitions), on the metal (metal-centered transitions), or involving both (charge transfer transitions). Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) are particularly important as they can give rise to intense and tunable luminescence.

In LMCT, an electron is excited from a ligand-based orbital to a metal-based orbital. This is more likely to occur with electron-rich ligands and metal ions in high oxidation states. Conversely, MLCT involves the excitation of an electron from a metal-based orbital to a ligand-based orbital, which is favored by electron-rich metals in low oxidation states and ligands with low-lying π* orbitals. The pyridine moieties in this compound possess such π* orbitals, making MLCT a plausible emission mechanism in its complexes with suitable metal ions (e.g., d10 metals like Zn(II) or Cd(II)). The energy of these charge transfer bands, and thus the color of the emitted light, is sensitive to the nature of both the metal and the ligand.

The ability to tune the luminescent properties of coordination materials is a key advantage for their application. One of the primary ways to achieve this is by varying the metal ion. For instance, incorporating different lanthanide ions into a framework with this compound could lead to a range of emission colors, from the green of Tb(III) to the red of Eu(III), due to the efficient energy transfer from the ligand to the metal ion (the "antenna effect").

Modification of the ligand itself is another powerful tool. While this article focuses solely on this compound, it is a general principle that the introduction of electron-donating or electron-withdrawing groups onto the ligand backbone can alter the energy levels of its orbitals, thereby shifting the emission wavelength. Furthermore, the coordination environment around the metal ion, which is influenced by the flexibility of the ligand and the presence of co-ligands or solvent molecules, can also have a significant impact on the luminescent quantum yield and lifetime.

Table 2: Potential Luminescent Properties of Coordination Polymers with this compound

| Compound | Metal Ion | Emission Origin (Hypothesized) | Potential Application |

|---|---|---|---|

| CP-OBPD-Zn | Zn(II) | Intraligand / MLCT | Blue emitter |

| CP-OBPD-Eu | Eu(III) | Metal-centered (f-f) | Red phosphorescent sensor |

| CP-OBPD-Tb | Tb(III) | Metal-centered (f-f) | Green phosphorescent sensor |

(This table is illustrative and based on general principles of luminescent coordination polymers, as specific experimental data for this ligand is limited in publicly available research.)

Computational and Theoretical Investigations of 4,4 Oxybis 4,1 Phenylene Dipyridine and Its Coordination Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4,4'-(Oxybis(4,1-phenylene))dipyridine, DFT calculations can provide valuable insights into its reactivity and coordination behavior. By optimizing the molecular geometry, researchers can determine the most stable conformation of the ligand, including the bond lengths, bond angles, and dihedral angles that define its shape.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the ligand's electronic properties. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is typically localized on the electron-rich phenoxy groups, while the LUMO is distributed over the electron-deficient pyridine (B92270) rings. This separation of charge density suggests that the pyridine nitrogen atoms are the primary sites for coordination with metal ions. The calculated HOMO-LUMO gap can be used to compare its reactivity with other similar ligands.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations are invaluable for understanding the dynamics of its interaction with metal ions and the subsequent self-assembly of coordination polymers. These simulations can model the behavior of the system over time, providing insights into the formation of coordination bonds and the evolution of the resulting supramolecular structures.

By simulating the ligand and metal ions in a solvent, researchers can observe the initial stages of coordination, including the approach of the ligand to the metal center and the formation of the initial coordination complex. The flexibility of the ether linkage in this compound is a critical factor that can be studied using MD. The simulations can reveal how the ligand adapts its conformation to accommodate the coordination geometry of different metal ions.

Furthermore, MD simulations can be extended to larger systems to model the self-assembly of multiple ligands and metal ions into extended networks. This can help in understanding the kinetic and thermodynamic factors that govern the formation of specific crystalline structures. While direct simulation of the entire crystallization process is computationally expensive, MD can provide crucial information about the stability of intermediate structures and the preferred modes of network growth.

Computational Prediction of Coordination Architectures and Framework Stability

Computational methods can be employed to predict the possible coordination architectures that can be formed from this compound and various metal centers. By combining knowledge of the ligand's preferred conformations with the coordination preferences of different metal ions, it is possible to generate hypothetical crystal structures of MOFs. These predicted structures can then be assessed for their energetic stability using computational chemistry software.

One common approach is to use a combination of molecular mechanics and quantum mechanics to calculate the lattice energy of the predicted frameworks. This allows for the screening of a large number of potential structures to identify those that are most likely to be experimentally accessible. The stability of these frameworks is a critical factor for their potential applications. Computational models can assess thermal and mechanical stability by simulating the effects of temperature and pressure on the crystal lattice. For flexible ligands like this compound, computational studies can also predict structural transformations in response to external stimuli.

Table 2: Predicted Properties of a Hypothetical MOF with this compound (Note: This data is illustrative and not based on specific literature findings for this compound.)

| Property | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pore Volume | 0.45 cm³/g |

| Surface Area (BET) | 1200 m²/g |

| Thermal Stability | Up to 350 °C |

Modeling of Host-Guest Interactions and Diffusion Pathways within Porous Materials

For porous materials constructed from this compound, understanding the interactions with guest molecules within the pores is crucial for applications such as gas storage, separation, and catalysis. Computational modeling provides a molecular-level view of these host-guest interactions. Grand Canonical Monte Carlo (GCMC) simulations are a widely used technique to predict the adsorption isotherms of gases in porous materials. By defining the framework structure and the force field parameters for the host and guest molecules, GCMC can calculate the amount of gas adsorbed at different pressures and temperatures.

These simulations can also identify the preferential binding sites for guest molecules within the pores and quantify the strength of the host-guest interactions, often expressed as the isosteric heat of adsorption. For this compound-based MOFs, the ether oxygen and the aromatic rings of the ligand can provide specific interaction sites for certain guest molecules.

Molecular dynamics simulations can also be used to study the diffusion of guest molecules through the porous framework. By tracking the trajectory of guest molecules over time, it is possible to calculate diffusion coefficients and understand the pathways they take through the material. The flexibility of the framework, which can be influenced by the flexible nature of the this compound ligand, can have a significant impact on diffusion and can be accounted for in these simulations. nih.govresearcher.life

Future Perspectives and Emerging Research Avenues for 4,4 Oxybis 4,1 Phenylene Dipyridine in Advanced Chemical Sciences

Integration into Multi-Component Hybrid Materials and Composites

The future of 4,4'-(Oxybis(4,1-phenylene))dipyridine is significantly tied to its role as a flexible linker in the design of multi-component hybrid materials, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). Unlike rigid linear linkers such as 4,4'-bipyridine, the bent nature and rotational freedom of the ether bond in this compound allow for the construction of complex and often unpredictable network topologies.

Research into analogous systems using angular N-donor ligands and mixed-ligand approaches has demonstrated the potential to create materials with diverse dimensionalities (1D, 2D, and 3D) and functionalities. mdpi.com For instance, the combination of a flexible dipyridyl ligand with various dicarboxylates has been shown to produce coordination polymers with structures ranging from 1D chains to intricate 2D layers and 3D frameworks, depending on the metal ion's coordination geometry and the co-ligand's structure. mdpi.comcapes.gov.br

Future work will likely focus on exploiting the flexibility of this compound to synthesize dynamic or "soft" porous materials. These materials could exhibit novel properties such as:

Guest-Induced Structural Transformation: The framework could adapt its pore size and shape in response to specific guest molecules, leading to highly selective separation or sensing applications. A similar phenomenon has been observed in zinc(II) coordination polymers with the analogous 4,4'-oxybis(benzoate) ligand, which shows reversible transformation between nonporous and nanoporous phases upon solvent exchange. nih.gov

Interpenetrated Frameworks: The ligand's length and flexibility could promote the formation of interpenetrated or polycatenated networks, which can enhance framework stability and modify gas sorption properties.

Hierarchical Composites: Integrating CPs or MOFs based on this ligand into polymer matrices or onto inorganic substrates (e.g., silica, titania) could lead to the development of advanced composites for applications in catalysis, protective coatings, and membrane-based separations.

| Metal Ion | Co-Ligand | Resulting Dimensionality | Potential Application |

| Zn(II) | 1,4-Benzenedicarboxylate | 1D Chain | Luminescent Sensing |

| Cd(II) | 1,4-Benzenedicarboxylate | 2D Layer | Gas Sorption |

| Ni(II) | 1,3-Benzenedicarboxylate | 2D Net | Catalysis |

| Co(II) | Tetrafluoroterephthalate | 2D Layered Structure | Magnetic Materials |

This interactive table showcases potential outcomes from combining this compound with various metal ions and co-ligands, based on findings from analogous systems. mdpi.comcapes.gov.br

Exploration of Novel Reaction Pathways for Ligand Functionalization

While this compound is a powerful linker in its own right, its true potential can be unlocked through chemical functionalization. Future research is expected to move beyond using the ligand as-is and explore novel reaction pathways to modify its structure, thereby tailoring its electronic, steric, and chemical properties.

One promising avenue is post-synthetic modification (PSM) , where the ligand is first incorporated into a MOF structure and then chemically altered. rsc.org This approach allows for the introduction of functional groups that might not be stable under the initial solvothermal synthesis conditions. For this compound, PSM could involve:

Electrophilic Aromatic Substitution: Introducing functional groups such as nitro (-NO2), halogen (-Br, -I), or sulfonic acid (-SO3H) onto the phenylene rings. These groups can serve as catalytic sites, enhance gas binding affinity, or act as secondary coordination sites.

N-Alkylation: Quaternization of the pyridine (B92270) nitrogen atoms to create permanently cationic frameworks for anion exchange applications.

Another emerging area is the development of novel synthetic routes to create derivatives of the ligand before its incorporation into a framework. This pre-synthetic approach offers greater control over the final structure. For example, nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated precursors could be adapted to create fluorinated analogues of the ligand. mdpi.com Such modifications could enhance the resulting materials' thermal and chemical stability and introduce specific interactions (e.g., fluorous-fluorous) for selective molecular recognition. The development of stimuli-responsive versions of the ligand, which can undergo reversible cleavage or conformational changes upon exposure to heat or light, also represents a frontier in designing smart materials. rsc.org

Application in Sustainable Chemistry and Energy Conversion Technologies

Materials incorporating this compound are poised to contribute significantly to sustainable chemistry and energy applications. The nitrogen sites on the pyridine rings can act as basic catalysts or as coordination sites for catalytically active metal centers. usf.edu

Catalysis: MOFs and CPs built with this ligand could serve as robust heterogeneous catalysts. By functionalizing the ligand with acidic or basic groups, or by ensuring the presence of open metal sites, these materials could catalyze a range of organic transformations, such as Knoevenagel condensations, aldol (B89426) reactions, and cycloadditions. usf.edu The defined porous structure of MOFs can also impart size and shape selectivity to the catalytic process. For example, hybrid materials based on manganese porphyrins have shown excellent activity and reusability in the selective oxidation of sulfides when heterogenized on a solid support. mdpi.com Similarly, frameworks built with this compound could be designed to stabilize and isolate active catalytic centers.

Energy Conversion and Storage: The extended π-conjugated system of the ligand makes it suitable for applications in photocatalysis and electrocatalysis.

Photocatalysis: MOFs can act as scaffolds to co-localize photosensitizers and catalysts for reactions like CO2 reduction or hydrogen evolution. mdpi.com In a dye-sensitized system, a MOF host facilitated electron hopping and enhanced CO2 uptake, leading to a 2.5-fold increase in turnover numbers for CO production compared to the homogeneous system. mdpi.com Frameworks containing this compound could be designed with similar synergistic effects.

Electrocatalysis: MOFs can be used as precursors to synthesize highly porous, nitrogen-doped carbon materials containing well-dispersed metal nanoparticles. rsc.org These derived materials are effective electrocatalysts for the oxygen reduction reaction (ORR), which is critical for fuel cells and metal-air batteries. The pyrolysis of a cobalt-based MOF constructed with a tripyridyl ligand yielded an efficient Co, N-codoped porous carbon material for this purpose. rsc.org

| Application Area | System Type | Function of Ligand/Framework | Performance Metric (Analogous System) |

| Photocatalysis | Dye-sensitized MOF | Host for photosensitizer & catalyst, enhances CO2 uptake | Turnover Number (TON) up to 450 for CO2 to CO reduction mdpi.com |

| Heterogeneous Catalysis | Functionalized MOF | Provides basic/acidic sites, size selectivity | High yield and selectivity in nitroaldol condensation researchgate.net |

| Electrocatalysis | MOF-derived Carbon | Precursor for N-doped carbon with active metal sites | Onset potential of 0.92 V vs. RHE for Oxygen Reduction Reaction rsc.org |

| Selective Oxidation | Immobilized Catalyst | Support for active metal complexes, prevents deactivation | TON of ~1100, reusable for 7 cycles in sulfoxidation mdpi.com |

This interactive table summarizes the potential performance of materials based on this compound in sustainable applications, with performance data drawn from comparable systems in the literature.

Development of Advanced In-Situ Characterization Techniques for Dynamic Systems

Understanding the behavior of materials under real operating conditions is crucial for rational design. The flexible and potentially dynamic nature of frameworks built from this compound makes them ideal candidates for study using advanced in-situ characterization techniques. researchgate.net

Future research will increasingly rely on methods that can probe structural and chemical changes as they happen.

In-Situ X-ray Diffraction (XRD): Using synchrotron radiation, in-situ XRD can monitor the crystallization process of MOFs, revealing the formation of intermediate phases. researchgate.net It can also be used to observe structural transformations in response to temperature, pressure, or the adsorption of guest molecules, providing critical insights into the flexibility of the framework. researchgate.netnih.gov

In-Situ X-ray Absorption Spectroscopy (XAS): This technique provides information on the local coordination environment and oxidation state of the metal centers. When combined with XRD, it can track the transformation of a MOF into a metal/metal oxide/carbon composite during pyrolysis, allowing for precise control over the final product's composition. rsc.org

In-Situ Spectroscopic Methods (FTIR, Raman): These techniques can be used to monitor the interaction between guest molecules and specific functional groups within the framework, clarifying adsorption sites and reaction mechanisms in catalytic processes.

By applying these advanced characterization tools to dynamic systems based on this compound, researchers can gain an unprecedented understanding of structure-property relationships. This knowledge will be essential for designing next-generation materials for targeted applications in separations, catalysis, and sensing.

Q & A

Q. What are the established synthetic methodologies for preparing 4,4'-(Oxybis(4,1-phenylene))dipyridine, and what reaction conditions optimize yield?

The compound is synthesized via Ullmann coupling between 4,4'-dihydroxydiphenyl ether and 4-chloropyridine hydrochloride. Key conditions include:

- Catalyst system : Potassium phosphate (base) and picolinic acid (ligand).

- Solvent : Dry DMSO under argon atmosphere.

- Temperature and duration : 140°C for 72 hours, yielding 89% product after recrystallization in heptane . Alternative routes involve alkylation of pyridine heads, where para-substituted derivatives exhibit faster kinetics than ortho-substituted analogs due to reduced steric hindrance .

Q. What analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy : ^1H NMR (δ 6.86–8.50 ppm) and ^13C NMR (δ 112.0–164.9 ppm) confirm aromatic proton and carbon environments .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS: m/z 229.2 [M+H⁺] for intermediates) .

- Thermal analysis : TGA shows decomposition onset at ~320°C, while DSC reveals a glass transition temperature (Tg) of 150–160°C .

- Melting point : 104–106°C after recrystallization .

Q. What are the fundamental thermal and solubility properties of this compound?

- Thermal stability : Decomposes above 300°C, making it suitable for high-temperature polymer applications .

- Solubility : Dissolves in polar aprotic solvents (e.g., DMF, DMSO) but is insoluble in water, requiring alkylation or quaternization for aqueous compatibility .

Advanced Research Questions

Q. How do steric and electronic factors influence the alkylation efficiency of this compound derivatives?

- Steric effects : Ortho-substituted pyridine heads exhibit slow alkylation due to hindered nucleophilic attack, requiring >10 days for partial conversion. In contrast, para-substituted analogs achieve full conversion in 72 hours .

- Electronic effects : Electron-withdrawing groups on the pyridine ring enhance reactivity with alkyl halides, as shown by kinetic studies monitoring reaction progress via ^1H NMR .

Q. What design strategies utilize this compound in metal-organic frameworks (MOFs), and what functional properties result?

- Coordination chemistry : Acts as a rigid, ditopic ligand for transition metals (e.g., Cd²⁺), forming 2D networks with planar rectangular geometries. Single-crystal X-ray diffraction confirms D2h symmetry in Cd(NO₃)₂ complexes .

- Non-linear optics (NLO) : π-Conjugated systems in MOFs enhance second harmonic generation (SHG) efficiency, applicable in photonic devices .

Q. How does structural modification impact antimicrobial efficacy against multidrug-resistant pathogens?

- Quaternary ammonium derivatives : Bis-QACs with decyl chains show MIC values ≤2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). Bromide counterions improve membrane penetration compared to chloride .

- Structure-activity relationship (SAR) : Alkyl chain elongation beyond C12 reduces activity due to decreased water solubility .

Q. In what ways is this compound integrated into polymeric materials, and what advantages arise?

- Poly(azo-ester-imide)s : Serves as a crosslinker in high-performance polymers synthesized via interfacial polycondensation. Resulting films exhibit inherent viscosities of 0.32–0.57 dL/g and thermal stability (Td₁₀% >400°C) .

- Photoresponsive coatings : Azo linkages introduced via diazo coupling enable light-triggered structural changes, applicable in smart materials .

Methodological Insights

- Synthetic optimization : Para-substitution and catalyst selection (e.g., picolinic acid) are critical for high-yield Ullmann coupling .

- Biological assays : In vitro antimicrobial testing follows CLSI guidelines, using microbroth dilution to determine MIC values .

- MOF characterization : Single-crystal XRD and SHG measurements are essential for confirming framework topology and NLO properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.